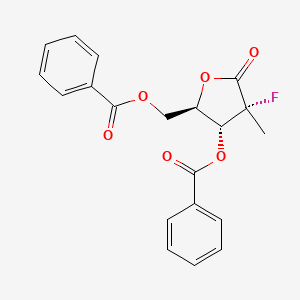

((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate

Description

This compound, with the CAS number 874638-80-9 and molecular formula C₂₀H₁₇FO₆ (molecular weight: 372.34–372.35), is a fluorinated tetrahydrofuran derivative featuring two benzoyloxy groups. It is a key intermediate in synthesizing Sofosbuvir, a nucleotide analog used to treat hepatitis C virus (HCV) infections . The stereochemistry (2R,3R,4R) and the 4-fluoro-4-methyl substituents are critical for its biological activity, as they enhance metabolic stability and mimic natural nucleosides during viral RNA chain termination .

Properties

IUPAC Name |

[(2R,3R,4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKYMZJNLWKCSO-JXXFODFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135489 | |

| Record name | (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874638-80-9 | |

| Record name | (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874638-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl]methyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Four-Step Synthesis Protocol

The most widely documented preparation method involves a four-step sequence optimized for stereochemical control and high yield. The process begins with a fluorination reaction and progresses through protective group manipulations and esterification (Table 1).

Table 1: Summary of the Four-Step Synthesis Process

| Step | Reagents/Conditions | Solvent | Time | Temperature | Purpose |

|---|---|---|---|---|---|

| 1 | SF₆, DBU, Et₃N·3HF | Acetonitrile | 5 h | -15°C → 90°C | Fluorination at C4 |

| 2 | 2,2-Dimethoxypropane, HCl, LiOH·H₂O | THF | 3 h | 20°C | Ketone protection |

| 3 | HCl, LiOH·H₂O | Ethanol | 21 h | 20°C | Deprotection and hydrolysis |

| 4 | Pyridine | — | 0.5 h | 20°C (ice) | Neutralization and crystallization |

Step 1: Fluorination with Sulfur Hexafluoride

The reaction initiates with stereospecific fluorination at the C4 position using sulfur hexafluoride (SF₆) in acetonitrile. The combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine trishydrofluoride (Et₃N·3HF) facilitates fluoride ion delivery while maintaining the (2R,3R,4R) configuration. The temperature gradient (-15°C to 90°C) ensures controlled reaction kinetics, minimizing epimerization.

Step 2: Ketone Protection with 2,2-Dimethoxypropane

The 5-oxo group is protected as a cyclic ketal using 2,2-dimethoxypropane under acidic conditions (HCl). Lithium hydroxide monohydrate adjusts the pH to stabilize the intermediate. Tetrahydrofuran (THF) serves as the solvent, enhancing reagent solubility.

Step 3: Deprotection and Hydrolysis

Hydrolysis in ethanol with HCl and LiOH·H₂O removes the ketal protective group, regenerating the 5-oxo functionality. This step requires precise stoichiometry to avoid over-hydrolysis of ester groups.

Step 4: Neutralization and Crystallization

Pyridine neutralizes residual HCl, facilitating product crystallization under ice-cooled conditions. The final compound is isolated as a white crystalline solid with ≥99.5% purity (HPLC).

Stereochemical Control and Chirality Management

The (2R,3R,4R) configuration is critical for the compound’s biological activity as a Sofosbuvir precursor. Key stereochemical considerations include:

Fluorination Stereoselectivity

The use of Et₃N·3HF ensures syn addition of fluorine at C4, with the methyl group’s steric bulk directing axial fluorination. Computational studies suggest a chair-like transition state where SF₆ coordinates to the carbonyl oxygen, aligning the fluoride ion for equatorial attack.

Retention of Configuration During Protection/Deprotection

The ketal formation (Step 2) proceeds without racemization due to the mild acidic conditions (pH 4–5). Lithium hydroxide in Step 3 maintains the stereochemical integrity by avoiding harsh basic conditions that could epimerize the C3 benzoyloxy group.

Industrial-Scale Production and Optimization

Solvent and Reagent Selection for Scalability

Crystallization Optimization

The final crystallization (Step 4) uses a pyridine/water anti-solvent system, achieving a yield of 82–85% on multi-kilogram scales. Particle size distribution is controlled by adjusting cooling rates (0.5°C/min), ensuring consistent bulk density (0.45–0.55 g/cm³).

Analytical Characterization and Quality Control

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Research focuses on its potential antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Studies are conducted to evaluate its efficacy and safety in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for further pharmacological research.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its synthesis and reactions are optimized for large-scale production, ensuring a consistent supply for research and development.

Mechanism of Action

The mechanism of action of ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. Bromo Analog : ((2R,3R,4S)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl Benzoate

- Key Differences :

- Applications: Glycosyl donor in carbohydrate synthesis .

b. Chloro Analog : ((2R,3R,4R)-3-(Benzoyloxy)-4-chloro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl Benzoate

c. Methoxy Analog : ((2R,3S,4S,5S)-3-Fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl Benzoate

Nucleoside Derivatives with Benzoyl Protections

Purine-Based Analog: ((1R,3R,4R,5S)-3-(6-(Benzoyloxy)-2-chloro-9H-purin-9-yl)-4-hydroxy-2,6-dioxabicyclo[3.2.0]heptan-1-yl)methyl Benzoate

- Key Differences :

- Core Structure : Bicyclic heptane fused with a purine base.

- Functionality : Chloropurine moiety enhances binding to viral polymerases.

Adenosine Derivative: (2R,3R,4R,5R)-2-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl Dibenzoate

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s fluorine atom improves bioavailability and resistance to enzymatic degradation compared to chloro/bromo analogs .

- Commercial Availability : Supplied by Capot Chemical Co., Ltd. , CymitQuimica , and others at 95–98% purity, priced at €24–224 per 5–500 g .

- Safety Profile: No significant acute toxicity reported, but handling requires PPE due to uncharacterized hazards .

Biological Activity

((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate, with the CAS number 874638-80-9, is a chemical compound that has garnered attention due to its potential biological activities. This compound serves as an impurity of Sofosbuvir, a well-known antiviral medication used primarily in the treatment of hepatitis C. Understanding the biological activity of this compound is crucial for evaluating its implications in pharmacology and therapeutic applications.

- Molecular Formula : C20H17FO6

- Molecular Weight : 372.34 g/mol

- IUPAC Name : this compound

Biological Activity Data

Case Studies and Research Findings

- Antiviral Efficacy : While specific studies on this compound are scarce, its role as an impurity in Sofosbuvir indicates potential antiviral properties against HCV. Research on Sofosbuvir has shown significant efficacy in reducing viral load in patients with chronic hepatitis C when combined with other agents like ribavirin .

- Synthesis and Impurity Analysis : A study highlighted the synthesis pathways of Sofosbuvir and its intermediates, including this compound. The presence of this compound as an impurity raises questions about its biological impact when Sofosbuvir is administered .

- Toxicological Assessments : Safety data sheets indicate that the compound can cause skin irritation and serious eye damage upon exposure. However, it does not show significant systemic toxicity or carcinogenic effects . This information is vital for handling and regulatory assessments in pharmaceutical applications.

Q & A

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to analyze coupling constants and chemical shifts. For example, the fluorine atom at C4 (δ ~ -150 to -200 ppm in -NMR) and splitting patterns in -NMR can confirm stereochemical assignments .

- X-ray Crystallography : Resolve the crystal structure to unambiguously determine the (2R,3R,4R) configuration, as demonstrated in related tetrahydrofuran derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (CHFO) using accurate mass measurements .

What synthetic routes are reported for this compound, and how can competing side reactions be minimized?

Q. Methodology :

- Key Steps :

- Fluorination : Introduce fluorine at C4 via electrophilic fluorination or SN2 displacement, ensuring strict temperature control (-20°C to 0°C) to avoid epimerization .

- Benzoylation : Protect hydroxyl groups using benzoyl chloride in anhydrous pyridine/DCM, monitoring reaction progress via TLC to prevent over-substitution .

- Lactone Formation : Cyclize under acidic conditions (e.g., HCl in THF), with careful pH adjustment to prevent ring-opening .

- Side Reactions : Competing ester hydrolysis or fluorination at undesired positions can be mitigated by using protecting groups (e.g., TBDMS for secondary alcohols) and low-temperature conditions .

How can purity and stability be assessed under different storage conditions?

Q. Methodology :

- HPLC Analysis : Use a C18 column with UV detection (254 nm) to quantify impurities. Stability studies (40°C/75% RH for 1 month) show <2% degradation when stored in sealed, desiccated containers .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C observed in related benzoates) to establish safe handling ranges .

- Moisture Sensitivity : Karl Fischer titration confirms hygroscopicity (<0.1% water uptake in anhydrous environments) .

What analytical techniques are suitable for resolving contradictory spectral data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts)?

Q. Methodology :

- Dynamic NMR (DNMR) : Investigate conformational exchange processes causing anomalous shifts by varying temperature (e.g., -40°C to 25°C) .

- Isotopic Labeling : Synthesize a -labeled analog to confirm assignments of carbonyl oxygens in mass spectra .

- Collision Cross Section (CCS) Analysis : Compare experimental CCS values (e.g., [M+H]+ CCS = 233.8 Ų) with computational predictions to validate adduct formation .

How does the fluorine substitution at C4 influence the compound’s reactivity and biological activity?

Q. Advanced Analysis :

- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the adjacent carbonyl, accelerating nucleophilic attacks (e.g., in pro-drug activation). DFT calculations show a 0.3 eV reduction in LUMO energy compared to non-fluorinated analogs .

- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes (t > 6 hrs vs. <2 hrs for non-fluorinated derivatives) .

- Crystallographic Impact : Fluorine’s van der Waals radius (1.47 Å) induces subtle torsional strain in the tetrahydrofuran ring, affecting binding to viral polymerases (e.g., HCV NS5B) .

What strategies are effective for scaling up synthesis while maintaining enantiomeric excess (ee)?

Q. Methodology :

- Catalytic Asymmetric Fluorination : Use chiral catalysts (e.g., Cinchona alkaloids) to achieve >98% ee at C4, as reported for structurally similar intermediates .

- Crystallization-Induced Diastereomer Resolution : Introduce a temporary chiral auxiliary (e.g., menthol ester) to separate diastereomers before final deprotection .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during continuous manufacturing .

How can degradation pathways be elucidated, and what are the key degradation products?

Q. Methodology :

- Forced Degradation Studies :

- LC-MS/MS : Identify degradation products using fragmentation patterns (e.g., m/z 154.03 for benzoic acid) .

What computational tools are recommended for predicting physicochemical properties?

Q. Advanced Methods :

- Molecular Dynamics (MD) Simulations : Predict logP (experimental = 2.8) and solubility (<0.1 mg/mL in water) using OPLS-AA force fields .

- Density Functional Theory (DFT) : Calculate pKa (estimated 12.5 for the lactone oxygen) and hydrogen-bonding capacity with target enzymes .

- ADMET Predictors : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate blood-brain barrier penetration (low, <0.1) and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.